molecular formula C21H22O3 B4106724 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one

Cat. No.: B4106724
M. Wt: 322.4 g/mol
InChI Key: CMGWOXVVGCJYDU-UHFFFAOYSA-N
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Description

4-hydroxy-3,4-diphenyl-2-oxaspiro[45]decan-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one typically involves a tandem Prins/pinacol reaction. This process is catalyzed by Lewis acids and involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins/pinacol rearrangement, resulting in the formation of the spirocyclic structure with high yields and excellent selectivity .

Chemical Reactions Analysis

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c22-19-20(14-8-3-9-15-20)21(23,17-12-6-2-7-13-17)18(24-19)16-10-4-1-5-11-16/h1-2,4-7,10-13,18,23H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWOXVVGCJYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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